An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the novel compound, 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine. As a molecule incorporating both the privileged indoline scaffold and the versatile tetrahydrofuran moiety, this compound is of significant interest for researchers in medicinal chemistry and drug development. This document outlines a detailed, step-by-step synthetic protocol, a complete analytical workflow for characterization, and predicted spectroscopic data. Furthermore, we explore the potential biological significance and suggest future research directions based on the known pharmacological activities of related structural motifs. This guide is intended to serve as a valuable resource for scientists engaged in the exploration of new chemical entities for therapeutic applications.
Introduction and Rationale
The indole nucleus and its reduced form, indoline, are cornerstone structures in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the indoline ring system offers a powerful strategy for modulating these activities and developing novel therapeutic agents.[4] Concurrently, the tetrahydrofuran (THF) ring is a prevalent motif in numerous FDA-approved drugs and marine natural products, valued for its ability to form key hydrogen bonds and influence pharmacokinetic properties.[5][6][7]
The strategic combination of these two pharmacologically significant scaffolds in 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine presents a compelling opportunity for the discovery of new bioactive molecules. The introduction of the tetrahydrofuran-2-carbonyl group at the N-1 position of 6-aminoindoline is hypothesized to yield a molecule with a unique three-dimensional architecture, potentially enabling novel interactions with biological targets. This guide provides a prospective analysis of this compound, offering a roadmap for its synthesis, characterization, and initial biological evaluation.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine is characterized by a central indoline core, with an amine group at the 6-position and a tetrahydrofuran-2-carbonyl moiety attached to the indoline nitrogen.
Table 1: Predicted Physicochemical Properties of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Based on structural components. |
| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Analogous to other N-acylated indolines. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | Based on the polarity of the functional groups. |
| Predicted logP | 1.5 - 2.5 | Calculated using cheminformatics tools (e.g., XLogP3). |
| pKa (basic) | 4.0 - 5.0 (aromatic amine) | Estimated based on aniline derivatives. |
| pKa (acidic) | > 14 (amide N-H) | Typical for amide protons. |
Proposed Synthetic Pathway
The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine can be achieved through a standard amide coupling reaction between 6-aminoindoline and an activated form of tetrahydrofuran-2-carboxylic acid. To ensure chemoselectivity and protect the exocyclic amine, a protecting group strategy is recommended.
Caption: Proposed synthetic workflow for 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine.
Experimental Protocol: A Step-by-Step Guide
Materials: 6-Aminoindoline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Tetrahydrofuran-2-carboxylic acid, Thionyl chloride (SOCl₂), Pyridine, Trifluoroacetic acid (TFA), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
Step 1: Protection of the Amino Group of 6-Aminoindoline
-
Dissolve 6-aminoindoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (indolin-6-yl)carbamate.
Step 2: Activation of Tetrahydrofuran-2-carboxylic Acid
-
In a separate flask, add tetrahydrofuran-2-carboxylic acid (1.5 eq) to thionyl chloride (SOCl₂) (5.0 eq).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain tetrahydrofuran-2-carbonyl chloride. Use this acyl chloride immediately in the next step.
Step 3: N-Acylation of Protected 6-Aminoindoline
-
Dissolve the protected 6-aminoindoline from Step 1 (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add a solution of tetrahydrofuran-2-carbonyl chloride (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the purified product from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to obtain 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine.
Proposed Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[8][9][10][11]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Indoline H-7 |
| ~6.5 - 6.7 | m | 2H | Indoline H-4, H-5 |
| ~4.8 - 5.0 | t | 1H | THF H-2 |
| ~4.0 - 4.2 | t | 2H | Indoline H-2 |
| ~3.8 - 4.0 | m | 2H | THF H-5 |
| ~3.6 (br s) | s | 2H | -NH₂ |
| ~3.0 - 3.2 | t | 2H | Indoline H-3 |
| ~1.8 - 2.2 | m | 4H | THF H-3, H-4 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~145 | Indoline C-7a |
| ~140 | Indoline C-6 |
| ~128 | Indoline C-3a |
| ~125 | Indoline C-7 |
| ~110 | Indoline C-5 |
| ~105 | Indoline C-4 |
| ~75 | THF C-2 |
| ~68 | THF C-5 |
| ~48 | Indoline C-2 |
| ~30 | Indoline C-3 |
| ~28 | THF C-3 |
| ~25 | THF C-4 |
Predicted IR Data (ATR, cm⁻¹):
-
3400-3300: N-H stretch (primary amine)
-
3050-3000: Aromatic C-H stretch
-
2950-2850: Aliphatic C-H stretch
-
1640-1620: C=O stretch (amide)
-
1600-1580: N-H bend (amine)
-
1500-1450: Aromatic C=C stretch
-
1100-1050: C-O stretch (ether)
Predicted Mass Spectrometry Data:
-
HRMS (ESI+): Calculated for C₁₃H₁₇N₂O₂ [M+H]⁺: 233.1285, Found: [Predicted value to be confirmed experimentally].
Potential Biological Significance and Research Directions
The fusion of the indoline and tetrahydrofuran scaffolds suggests several promising avenues for biological investigation.
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various pathways, including tubulin polymerization and protein kinases.[1][12] The novel structure of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine could lead to new interactions with these targets.
-
Anti-inflammatory Properties: Indoline derivatives have been reported to possess significant anti-inflammatory and antioxidant activities.[4] The title compound should be evaluated in relevant in vitro and in vivo models of inflammation.
-
Antimicrobial Potential: Both furan-based compounds and indole derivatives have demonstrated antimicrobial and antibiofilm activities.[8] It would be valuable to screen this new molecule against a panel of pathogenic bacteria and fungi.
-
Central Nervous System (CNS) Activity: The indoline core is present in several CNS-active compounds. The physicochemical properties of the target molecule suggest it may have the potential to cross the blood-brain barrier, warranting investigation into its neurological effects.
Safety Considerations
As with any novel chemical compound, 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine should be handled with appropriate safety precautions. A comprehensive safety assessment, including toxicity and mutagenicity studies, should be conducted before extensive biological testing. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed during synthesis and handling.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and exploration of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted analytical data offer clear benchmarks for the successful identification and purification of the target compound. The potential for diverse biological activities makes this novel molecule a promising candidate for further investigation in drug discovery programs. We encourage the scientific community to utilize this guide as a catalyst for the exploration of this and other novel chemical entities at the intersection of privileged scaffolds.
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